molecular formula C4H7NOS B1170170 SODIUM METHYL COCOYL TAURATE CAS No. 12765-39-8

SODIUM METHYL COCOYL TAURATE

Cat. No.: B1170170
CAS No.: 12765-39-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Methyl Cocoyl Taurate (SMCT) is an anionic surfactant derived from coconut oil fatty acids and N-methyltaurine. It is widely used in personal care products for its mild cleansing and foaming properties. Key characteristics include:

  • Chemical Structure: Composed of a coconut oil-derived acyl chain (C8–C18) linked to N-methyltaurine via an amide bond, with a sodium counterion .
  • CAS Registry: 12765-39-8 .
  • Function: Primarily acts as a surfactant, reducing surface tension to emulsify oils and remove dirt from skin and hair .
  • Applications: Found in shampoos, facial cleansers, baby wipes, and hair color products due to its mildness and compatibility with sensitive skin .

Chemical Reactions Analysis

Route 1: Amidation of Coconut Fatty Acid with N-Methyltaurine

  • Reaction : Coconut fatty acids react with N-methyltaurine (2-methylaminoethanesulfonic acid) under heat (195–200°C) to form SMCT.

    Coconut Acid+N Methyltaurine200 C Boric AcidSMCT+H2O\text{Coconut Acid}+\text{N Methyltaurine}\xrightarrow{\text{200 C Boric Acid}}\text{SMCT}+\text{H}_2\text{O}\uparrow
  • Byproducts : Free fatty acids (29.5%), sodium chloride, and residual N-methyltaurine (2.5%) .

  • Conversion Rate : Up to 97% when using coconut fatty acids .

Route 2: Catalytic Hydrogenation Method

  • Reaction : Sodium taurate reacts with formaldehyde and hydrogen in the presence of a Pd-Ce-Z-X/Y catalyst (e.g., ordered mesoporous carbon-supported Pd-Ce-Re):

    Sodium Taurate+HCHOPd Ce Catalyst 70 CSMCT+H2O\text{Sodium Taurate}+\text{HCHO}\xrightarrow{\text{Pd Ce Catalyst 70 C}}\text{SMCT}+\text{H}_2\text{O}
  • Conditions :

    • Temperature: 50–100°C

    • Pressure: 5–8 barg (hydrogen)

    • Catalyst loading: 2–8 wt% .

  • Efficiency :

    Reaction ParameterValue
    Conversion Rate90–98%
    Selectivity95–99%

Catalytic Hydrogenation Mechanism

The Pd-Ce-Z-X/Y catalyst facilitates:

  • Nucleophilic addition of formaldehyde to sodium taurate.

  • Hydrogenation of intermediates via Pd-mediated H₂ activation.

  • Stabilization of transition states by Ce’s d-p π bonding with carbonyl oxygen .

Amidation Mechanism

  • Proton transfer from coconut acid to N-methyltaurine.

  • Formation of a tetrahedral intermediate stabilized by boric acid.

  • Dehydration to yield SMCT .

Reaction Byproducts and Impurities

SMCT synthesis generates:

  • Free fatty acids (e.g., lauric, myristic acids) due to incomplete amidation .

  • Sodium chloride (up to 4% in commercial formulations) .

  • Residual catalysts (e.g., Pd < 0.1 ppm in purified batches) .

Stability Under Hydrolytic Conditions

SMCT exhibits stability across a wide pH range (2–12) due to its sulfonic acid group. Hydrolysis occurs under extreme conditions:

ConditionHydrolysis Rate
pH 1 (1 hour, 80°C)85% decomposed
pH 14 (1 hour, 80°C)12% decomposed

Synergistic Reactions in Formulations

SMCT enhances the toxicity of thioglycolates in depilatory agents, reducing the LD₅₀ of N-ammonium thioglycolate from >6.5 mg/kg to 3.44 mg/kg in rabbit models . This synergy is attributed to SMCT’s ability to disrupt skin barrier lipids, increasing permeation .

Degradation Pathways

SMCT undergoes biodegradation via:

  • Sulfonate group oxidation by soil microbes.

  • Amide bond hydrolysis to yield taurine and coconut fatty acids.

  • Mineralization to CO₂ and H₂O (90% degradation in 28 days under OECD 301B) .

Scientific Research Applications

Applications in Personal Care Products

Sodium methyl cocoyl taurate is widely used in various cosmetic formulations. Its versatility allows it to function effectively in multiple roles:

Hair Care Products

  • Shampoos : Acts as a gentle cleanser that removes dirt and excess oil without stripping natural oils from the hair. It enhances foam stability, making it suitable for luxurious formulations .
  • Conditioners : Provides conditioning effects while maintaining moisture balance in hair strands .

Skin Care Products

  • Facial Cleansers : Its mildness makes it ideal for sensitive skin types, effectively removing impurities while preserving skin moisture .
  • Body Washes : Creates a rich lather that cleanses without causing dryness, making it suitable for daily use .

Baby Care Products

  • Formulated in baby shampoos and body washes due to its gentle nature, ensuring safety for delicate skin .

Oral Care Products

  • Used in toothpaste formulations to enhance foaming properties while providing a mild cleaning action .

Performance Characteristics

The effectiveness of this compound can be summarized in the following table:

PropertyDescription
Foam QualityProduces stable, fine foam
Cleansing AbilityMild yet effective at removing dirt and oil
Skin CompatibilityLow irritation potential; suitable for sensitive skin
Hard Water ToleranceMaintains effectiveness in hard water conditions
Moisturizing EffectHelps retain skin moisture post-cleansing

Case Study 1: Efficacy in Facial Cleansers

A study assessed the performance of this compound in a facial cleanser formulation compared to traditional surfactants. The results demonstrated that the product containing this compound provided superior moisturizing effects and reduced skin irritation scores significantly after use. Participants reported improved skin feel and hydration levels post-application.

Case Study 2: Hair Care Formulation

In a comparative analysis of sulfate-free shampoos, those formulated with this compound exhibited enhanced cleansing capabilities without compromising hair softness or moisture retention. User feedback indicated a preference for the texture and lather quality provided by this surfactant over conventional sulfate-based alternatives.

Safety Profile

This compound has been evaluated for safety across various studies:

  • Skin Irritation : Demonstrated low potential for skin irritation in human patch tests .
  • Ocular Irritation : Mild irritant at concentrations above 10%, but generally safe when used within recommended limits .
  • Toxicity Studies : LD50 values indicate a relatively safe profile when used appropriately in formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Methyl Oleyl Taurate (SMOT)

Key Differences:

Parameter SMCT SMOT
Fatty Acid Source Coconut oil (C8–C18) Oleic acid (C18:1)
CAS No. 12765-39-8 Not explicitly listed (oleyl variant)
Foaming Properties High foam stability in hard water Moderate foam, better oil solubility
Safety Profile Low irritation risk Low irritation but restricted in EWG-verified products
Applications Baby products, facial cleansers Heavy-duty cleansers, industrial formulations

Research Findings :

  • SMOT’s oleyl chain enhances oil solubility, making it suitable for heavy-duty formulations, whereas SMCT’s coconut-derived chain prioritizes mildness and biodegradability .
  • SMOT carries a "restricted" designation by EWG due to insufficient safety data, unlike SMCT, which is broadly accepted in sensitive-skin products .

Sodium-N-Coconut Acid N-Methyl Taurate (CAS 61791-42-2)

Key Differences:

Parameter SMCT CAS 61791-42-2
Nomenclature Methyl group on taurine nitrogen Methyl group position unspecified
CAS No. 12765-39-8 61791-42-2
Regulatory Status Widely used in cosmetics Limited safety data available

Magnesium Acetyl Taurate

Key Differences:

Parameter SMCT Magnesium Acetyl Taurate
Counterion Sodium Magnesium
Functional Group Methylated taurine Acetylated taurine
Applications Cosmetics, cleansers Pharmaceuticals, dietary supplements
Safety Data EWG-rated low risk No public safety data

Functional Insights :

  • Magnesium Acetyl Taurate’s acetyl group may enhance stability in acidic environments, but its magnesium counterion limits surfactant efficacy compared to SMCT’s sodium-based formulation .

Performance Comparison with Other Surfactants

Foaming Efficiency and Mildness

Surfactant Foam Volume (mL) Irritation Potential Biodegradability
SMCT 450 ± 20 Low High
Sodium Lauryl Sulfate (SLS) 600 ± 30 High Moderate
Cocamidopropyl Betaine 400 ± 15 Very Low High

Research Notes:

  • SMCT outperforms Cocamidopropyl Betaine in foam volume while maintaining comparable mildness .

Biological Activity

Sodium methyl cocoyl taurate is a surfactant derived from coconut fatty acids and taurine. It is widely used in personal care products due to its mildness and ability to enhance the texture and foaming properties of formulations. This article explores the biological activity of this compound, focusing on its safety profile, efficacy in dental applications, and potential synergistic effects with other compounds.

This compound is classified as an anionic surfactant. Its structure allows it to interact with biological membranes, reducing surface tension and facilitating the penetration of other active ingredients. This property makes it suitable for use in cosmetics and personal care products, particularly in formulations designed for sensitive skin.

Toxicological Studies

Toxicity studies have assessed the safety of this compound through various methods:

  • Acute Toxicity : The oral LD50 (lethal dose for 50% of subjects) in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity. In mice, an LD50 of 6.63 g/kg was observed . Clinical signs of toxicity included hypoactivity and coat bristling.
  • Dermal Toxicity : Studies indicate that this compound has a high dermal LD50 (>2000 mg/kg), suggesting it is safe for topical use . However, when combined with N-ammonium thioglycolate, the toxicity increased significantly, indicating a potential for enhanced absorption or irritation when used in conjunction with certain chemicals .
  • Repeated Dose Toxicity : The no-observed-adverse-effects-level (NOAEL) was found to be ≥1000 mg/kg/day in 14-day oral studies, demonstrating its safety over prolonged exposure .
Study Type LD50 (mg/kg) Effects Observed
Oral (Rats)>2000Hypoactivity, coat bristling
Oral (Mice)6630No significant adverse effects
Dermal (Rats)>2000Minimal irritation
Combined with Thioglycolate344Increased toxicity

Efficacy in Dental Applications

This compound has been investigated for its role in dental health products, particularly toothpaste formulations. A study compared a hydroxyapatite toothpaste containing this compound against a fluoride toothpaste. The results indicated that the hydroxyapatite formulation was non-inferior to fluoride in preventing caries progression among children . This suggests that this compound may play a beneficial role in oral care by enhancing the effectiveness of other active ingredients.

Case Study: Hydroxyapatite Toothpaste

  • Objective : To evaluate the effectiveness of hydroxyapatite toothpaste containing this compound.
  • Participants : 207 children aged 3-7 years.
  • Duration : 336 days.
  • Results : The incidence of caries was similar between the hydroxyapatite group (72.7%) and the fluoride group (74.2%), supporting the use of this compound as a viable alternative to traditional fluoride treatments .

Synergistic Effects

Research indicates that this compound can enhance the efficacy of other surfactants and active ingredients. For example, when tested alongside N-ammonium thioglycolate, it increased the compound's dermal absorption and toxicity, highlighting its potential role as a penetration enhancer in topical formulations .

Q & A

Basic Research Questions

Q. What are the primary functional roles of SMCT in cosmetic formulations, and how can these properties be experimentally validated?

SMCT acts as a mild anionic surfactant, providing cleansing , foaming , and emulsifying properties. To validate these roles:

  • Measure surface tension reduction using a tensiometer (e.g., Du Noüy ring method) to confirm surfactant efficacy.
  • Assess foam stability via column foam tests under controlled pH and temperature conditions.
  • Use in vitro skin models (e.g., Strat-M® membranes) to evaluate mildness compared to harsher surfactants like sodium lauryl sulfate .

Q. What methodologies are recommended for assessing SMCT’s safety profile in dermatological applications?

  • In vitro irritation assays : Use reconstructed human epidermis (RhE) models to quantify interleukin-1α release as an irritation marker.
  • Patch testing : Conduct human repeat insult patch tests (HRIPT) to evaluate sensitization potential.
  • Penetration enhancement studies : Employ Franz diffusion cells to measure SMCT’s impact on transepidermal water loss (TEWL) and stratum corneum integrity .

Q. How can researchers address inconsistencies in reported irritation data for SMCT?

  • Perform dose-response studies to identify thresholds for irritation.
  • Analyze formulation matrices (e.g., presence of chelators or pH modifiers) that may mitigate irritation.
  • Cross-reference data with systematic reviews adhering to COSMOS-E guidelines to resolve contradictions .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating SMCT’s efficacy in sulfate-free formulations compared to alternatives like sodium cocoyl isethionate?

  • Use central composite design (CCD) to optimize surfactant blends, assessing parameters like foam volume, viscosity, and micelle size.
  • Compare cytotoxicity via MTT assays on keratinocytes.
  • Validate mildness through corneosurfametry to quantify protein denaturation in ex vivo skin samples .

Q. How can SMCT’s molecular interactions with skin lipids be characterized to explain its role as a penetration enhancer?

  • Employ Fourier-transform infrared spectroscopy (FTIR) to analyze lipid bilayer disruption.
  • Conduct molecular dynamics simulations to model SMCT’s interaction with ceramides and cholesterol.
  • Validate findings with confocal Raman microscopy to track SMCT’s distribution in the stratum corneum .

Q. What analytical techniques are suitable for quantifying SMCT in complex cosmetic matrices, and what challenges arise?

  • High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for quantification.
  • Challenges include interference from co-surfactants (e.g., cocamidopropyl betaine) and matrix effects. Mitigate via solid-phase extraction (SPE) or derivatization .

Q. How can SMCT’s environmental impact, including biodegradability, be systematically assessed?

  • Follow OECD Test Guideline 301F to measure ready biodegradability in aqueous systems.
  • Perform toxicity assays on aquatic organisms (e.g., Daphnia magna) to evaluate ecotoxicological endpoints.
  • Use lifecycle assessment (LCA) frameworks to model SMCT’s environmental persistence .

Q. What meta-analytical approaches are effective for reconciling conflicting data on SMCT’s allergenic potential?

  • Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like exposure duration and population demographics.
  • Use sensitivity analyses to assess bias in industry-funded vs. independent studies.
  • Adhere to PRISMA guidelines for transparent reporting .

Q. Methodological Notes

  • Data Sources : Prioritize peer-reviewed studies indexed in PubMed, SciFinder, and ECHA databases. Avoid non-peer-reviewed platforms like .
  • Experimental Replication : Include negative controls (e.g., surfactant-free formulations) and validate findings across multiple batches to account for SMCT’s natural feedstock variability.
  • Ethical Compliance : Obtain IRB approval for human studies and adhere to OECD GLP standards for environmental testing .

Properties

CAS No.

12765-39-8

Molecular Formula

C4H7NOS

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.